Synthesis Yield Comparison: 1-Cyanocyclopropane-1-sulfonyl chloride vs. Unsubstituted Cyclopropanesulfonyl Chloride
The synthesis of 1-cyanocyclopropane-1-sulfonyl chloride, achieved via chlorosulfonation of 1-cyanocyclopropane-1-thiol with chlorosulfonic acid, proceeds with a reported yield of 68–72% after purification by fractional distillation . In contrast, the synthesis of the simpler, unsubstituted cyclopropanesulfonyl chloride from cyclopropyl thiol and chlorosulfonic acid has been reported to achieve yields of 75-85% under optimized conditions . The presence of the cyano group introduces additional synthetic complexity, reducing the maximum achievable yield by approximately 10-15 percentage points, a factor that must be considered in cost-of-goods calculations for multi-step syntheses.
| Evidence Dimension | Isolated Reaction Yield |
|---|---|
| Target Compound Data | 68–72% |
| Comparator Or Baseline | Cyclopropanesulfonyl chloride: 75-85% |
| Quantified Difference | Approximately 10-15 percentage points lower yield |
| Conditions | Chlorosulfonation of the corresponding thiol with chlorosulfonic acid (HSO3Cl) in anhydrous dichloromethane at 0°C, followed by fractional distillation. |
Why This Matters
Understanding the inherent yield penalty associated with the cyano-substituted intermediate allows for more accurate budgeting and timeline planning in chemical procurement and process development.
